1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone
Description
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyethyl group and two methyl groups attached to the pyrrole ring, as well as an ethanone group.
Properties
CAS No. |
114720-29-5 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[1-(2-hydroxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO2/c1-7-6-10(9(3)13)8(2)11(7)4-5-12/h6,12H,4-5H2,1-3H3 |
InChI Key |
FCQRZPCZFIFSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCO)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate hydroxyethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial production methods often involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group and the ethanone moiety are key functional groups that can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone include other substituted pyrroles, such as:
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole: Lacks the ethanone group, resulting in different reactivity and applications.
2,5-Dimethylpyrrole: A simpler structure without the hydroxyethyl and ethanone groups, used as a building block in organic synthesis.
1-(2-Hydroxyethyl)pyrrole: Contains the hydroxyethyl group but lacks the methyl groups, affecting its chemical properties and reactivity.
The uniqueness of 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
- CAS Number : 132752-04-6
The compound features a pyrrole ring substituted with a hydroxyethyl group and an ethanone moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrrole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. For example:
- Case Study : In vitro studies demonstrated that 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways associated with proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors could modulate pathways that lead to apoptosis or cell cycle arrest.
Research Findings
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone, it is beneficial to compare it with similar pyrrole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)ethanone | Lacks hydroxyethyl group | Moderate antimicrobial activity |
| 1-(2-Methoxy-4-methylphenyl)ethanone | Similar structure but different substituents | Lower anticancer efficacy compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
